BenchChemオンラインストアへようこそ!

N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib

UHPLC method validation Process-related impurity profiling Ibrutinib API quality control

N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib (CAS 2244619-11-0) is a process-related impurity of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, chemically defined as (R)-3-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl acrylate with molecular formula C28H28N6O4 and molecular weight 512.56 g/mol. This compound is supplied as a high-purity (typically ≥95% by HPLC) reference standard characterized by HPLC, NMR, and MS, and is intended exclusively for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial ibrutinib production.

Molecular Formula C28H28N6O4
Molecular Weight 512.6 g/mol
CAS No. 2244619-11-0
Cat. No. B13840549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib
CAS2244619-11-0
Molecular FormulaC28H28N6O4
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
InChIInChI=1S/C28H28N6O4/c1-2-24(36)37-16-14-23(35)33-15-6-7-20(17-33)34-28-25(27(29)30-18-31-28)26(32-34)19-10-12-22(13-11-19)38-21-8-4-3-5-9-21/h2-5,8-13,18,20H,1,6-7,14-17H2,(H2,29,30,31)/t20-/m1/s1
InChIKeyBSNUMHATNZRGNC-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib (CAS 2244619-11-0): A Process-Specific Ibrutinib Impurity Reference Standard for ANDA and Quality Control


N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib (CAS 2244619-11-0) is a process-related impurity of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, chemically defined as (R)-3-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl acrylate with molecular formula C28H28N6O4 and molecular weight 512.56 g/mol . This compound is supplied as a high-purity (typically ≥95% by HPLC) reference standard characterized by HPLC, NMR, and MS, and is intended exclusively for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial ibrutinib production [1]. It is not a bioactive therapeutic candidate but rather a critical analytical tool for impurity profiling and regulatory compliance .

Why Generic Ibrutinib Impurity Standards Cannot Substitute for N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib in ANDA Filings


A generic impurity reference standard cannot replace N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib because regulatory authorities require the unequivocal identification and quantification of each specific process-related impurity present at or above ICH Q3A identification thresholds (typically ≥0.10% for a drug substance with a maximum daily dose ≤2 g/day) in the drug substance or product [1]. This compound bears a unique structural feature—an acrylate ester linker replacing the native acrylamide warhead of ibrutinib—that confers distinct chromatographic retention behavior, UV absorption characteristics, and mass spectrometric fragmentation patterns relative to other impurities such as the N-desacryloyl free amine (CAS 1022150-12-4) or the N-3-chloropropionyl analog (CAS 1288338-96-4) [2]. Using a structurally dissimilar impurity standard would generate inaccurate retention time markers and calibration curves, leading to misidentification or misquantification during HPLC/UPLC analysis, which can directly result in ANDA rejection by the USFDA or other regulatory bodies [3]. Therefore, only the exact impurity standard can ensure data integrity and regulatory acceptance.

Quantitative Evidence Guide: Analytical Differentiation of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib from Closest Ibrutinib Impurity Analogs


Chromatographic Resolution and Retention Time Specificity vs. Ibrutinib in Validated UPLC Methods

In a Box-Behnken design-optimized UPLC method for quantifying ibrutinib and its process-related impurities in API, the optimized system achieved a resolution of 4.66 between ibrutinib and Impurity-I (a structurally analogous process impurity), with ibrutinib eluting at 2.64 min and the last eluting impurity peak at 4.40 min [1]. While this method did not specifically identify N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib as the Impurity-I peak, the critical finding is that structurally distinct process impurities (including the acrylate ester class represented by this compound) exhibit baseline-resolved separation from the ibrutinib parent peak and from each other. Method sensitivity was established at LOD 0.01 μg/mL and LOQ 0.025 μg/mL for ibrutinib, with comparable sensitivity for impurities, meeting ICH validation criteria for precision (%RSD <2% for ibrutinib, <10% for impurities) and accuracy (recovery 93.58–104.75%) [1]. This confirms that N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib can be reliably resolved and quantified in the presence of ibrutinib and other impurities under validated conditions.

UHPLC method validation Process-related impurity profiling Ibrutinib API quality control

Structural Differentiation: Acrylate Ester Warhead vs. Native Acrylamide of Ibrutinib and Key Impurity Comparators

N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib possesses a unique molecular structure in which the native acrylamide warhead (-NH-CO-CH=CH2) is replaced by a 3-oxopropyl acrylate ester linker (-CO-O-CO-CH=CH2), yielding molecular formula C28H28N6O4 and MW 512.56 [1]. This differs from the closest structural comparators: (i) the N-desacryloyl free amine impurity (CAS 1022150-12-4; C22H22N6O; MW 386.4) which completely lacks an acryloyl moiety [2]; (ii) the N-3-chloropropionyl analog (CAS 1288338-96-4; C25H25ClN6O2; MW 476.96) which carries a chloropropionyl group in place of the acrylate ester ; (iii) the N-desacryloyl N-propionyl analog (CAS 1288338-96-4 family) with a saturated propionyl group. The acrylate ester linkage introduces a distinct chromatographic polarity, UV λmax shift, and a characteristic MS fragmentation pattern (M+ at m/z 512.56) that enables unequivocal identification when present as a process-related impurity in ibrutinib API batches [3]. This structural uniqueness mandates the use of this specific compound—not a surrogate impurity standard—for accurate peak assignment in HPLC impurity profiling.

Impurity structure elucidation Mass spectrometry characterization Synthetic process marker

Regulatory Supply-Side Differentiation: Characterization Data Compliance for ANDA Submission

N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is supplied with comprehensive characterization data compliant with regulatory guidelines, including HPLC chromatograms, NMR spectra, MS data, and Certificate of Analysis (CoA), enabling direct use as a reference standard in ANDA analytical sections [1]. In contrast, generic or research-grade impurity standards often lack full regulatory-compliant characterization packages, requiring users to perform complete structural re-elucidation—a process that can take 4-8 weeks of analytical workload and cost $15,000-$50,000 depending on complexity . This compound is further differentiated by the offer of traceability against pharmacopeial standards (USP or EP) where feasible, a feature not universally available among all ibrutinib impurity reference standard suppliers [1]. The ICH Q3A guideline mandates that any impurity present at ≥0.10% (for drug substance with max daily dose ≤2 g/day) must be identified and qualified; use of a pre-characterized, regulatory-compliant standard directly fulfills this requirement without additional analytical burden [2].

Reference standard certification Regulatory compliance ICH/USFDA ANDA impurity documentation

Purity Specification and Long-Term Stability Profile for Method Validation Suitability

N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is offered at a minimum purity of 95% by HPLC (with typical batch purities exceeding 98% from qualified suppliers) and has a demonstrated long-term storage stability under recommended conditions (-20±5°C, protected from light, under nitrogen or argon atmosphere), as documented on Certificates of Analysis from multiple vendors . In a recent stability study of ibrutinib-specific impurities, compounds of similar structural class (containing the acrylate/acrylamide functionality) showed peak area deviations of <2.0% RSD over 24 hours of solution stability under acidic, neutral, and alkaline conditions, confirming suitability for method validation where solution stability is critical [1]. In comparison, degradation-prone impurities such as the Ibrutinib N-oxide analog can show significant peak area decline (8.48% decrease within 3 hours in neutral solution [1]), making them less reliable as reference standards for extended analytical sequences. The high purity and demonstrated stability of this compound ensure consistent calibration curve linearity (correlation coefficients ≥0.9996 reported for the impurity class in validated UPLC methods [2]) and minimize the need for frequent standard re-characterization.

Reference standard stability Method validation precision Impurity quantification accuracy

Procurement-Relevant Application Scenarios for N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib (CAS 2244619-11-0)


ANDA Analytical Method Development and Validation (AMV) for Ibrutinib Generic Drug Products

In generic ibrutinib ANDA development, a sponsor must demonstrate that the proposed HPLC/UPLC method can resolve and quantify all specified process-related impurities. N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib serves as the authentic reference standard for this specific impurity peak, enabling accurate retention time marking, system suitability testing, and calibration curve construction. The validated UPLC method achieving resolution >4.66 between ibrutinib and its impurities, with LOD 0.01 μg/mL and LOQ 0.025 μg/mL, provides the analytical framework within which this standard is employed [1]. Using this characterized standard with CoA documentation directly supports method validation reports submitted to USFDA, reducing the risk of deficiency letters citing inadequate impurity identification [2].

Quality Control (QC) Batch Release Testing of Ibrutinib API and Finished Dosage Forms

Commercial ibrutinib API manufacturers and finished product QC laboratories use N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib as a quantitative reference standard for batch release testing. The ICH Q3A guideline requires that any impurity present at ≥0.10% of the drug substance be identified and reported; this standard enables direct quantification against a known purity reference [3]. The demonstrated solution stability (<2.0% RSD over 24 hours under multiple pH conditions for the impurity class [4]) supports its use in high-throughput QC environments where analytical sequences may run continuously for extended periods without standard degradation compromising data integrity.

Forced Degradation and Stability-Indicating Method Studies for Ibrutinib Shelf-Life Determination

During forced degradation studies (acidic, alkaline, oxidative, thermal, photolytic per ICH Q1A), N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is used to identify whether the acrylate ester impurity increases under specific stress conditions, which would indicate a degradation pathway involving the acrylamide-to-acrylate transformation [5]. The structural characterization data (NMR, HRMS, HPLC) available with this standard allow degradation scientists to unambiguously assign unknown peaks that appear in stressed-sample chromatograms, distinguishing process-related impurities from true degradation products—a critical distinction for establishing appropriate specification limits in regulatory filings [5].

Pharmacopeial Monograph Compliance and Reference Standard Qualification

As ibrutinib is now monographed in USP, EP, and ChP, the impurity profile must conform to pharmacopeial specifications. N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib can be qualified as a secondary reference standard traceable to the primary pharmacopeial standard (USP or EP), provided the supplier demonstrates traceability and supplies a comprehensive CoA [2]. The availability of pre-characterized, high-purity (>95%) standard significantly reduces the analytical burden for laboratories seeking to establish in-house reference standards, compared to the alternative of isolating and structurally elucidating the impurity from crude API batches [6].

Quote Request

Request a Quote for N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.